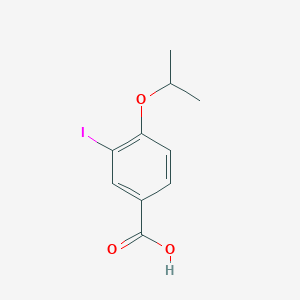

3-Iodo-4-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYAIENIWGJTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660969 | |

| Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856167-47-0 | |

| Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This compound, identified by the CAS Number 856167-47-0 , is a highly functionalized aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in its unique trifecta of functional groups: a carboxylic acid, an isopropoxy ether, and an iodine atom. This specific arrangement provides a powerful toolkit for molecular construction.

The carboxylic acid group serves as a classical handle for forming amides, esters, and other derivatives. The isopropoxy group, a bulky alkyl ether, significantly influences the molecule's lipophilicity and conformational properties, which can be critical for optimizing a drug candidate's pharmacokinetic profile and its binding affinity to biological targets.[3] Most importantly, the iodine atom at the 3-position is a versatile synthetic linchpin. It can act as an excellent leaving group in a wide array of modern cross-coupling reactions, enabling the efficient construction of complex molecular architectures that are often inaccessible through other means.[3] This guide provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic insights, and a discussion of its core applications.

Physicochemical Properties and Specifications

A comprehensive understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 856167-47-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.1 g/mol | [1] |

| Boiling Point | 372.6 °C at 760 mmHg | [1] |

| Density | 1.687 g/cm³ | [1] |

| MDL Number | MFCD09271829 | [1] |

Spectroscopic Profile: While detailed spectra should always be acquired for each batch, the expected spectroscopic signatures are predictable.

-

¹H NMR: Would feature distinct signals for the aromatic protons, a septet for the isopropoxy methine proton, and a doublet for the diastereotopic methyl protons of the isopropoxy group. The chemical shifts of the aromatic protons are influenced by the substitution pattern.

-

¹³C NMR: Will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including two directly bonded to iodine and oxygen, respectively), and the carbons of the isopropoxy group.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretching for the ether linkage.

Stability and Storage: This compound is sensitive to light and moisture. For long-term integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, refrigerated environment (2-8°C).[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via electrophilic iodination of its readily available precursor, 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid, iodination is directed to the ortho position (position 3).

Proposed Synthetic Workflow

The diagram below illustrates a reliable and scalable synthetic route.

Sources

3-Iodo-4-isopropoxybenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—a benzoic acid core, an iodine atom at the 3-position, and an isopropoxy group at the 4-position—confer upon it unique chemical reactivity and potential for biological activity. The iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures, a cornerstone of modern drug discovery. The isopropoxy group and the carboxylic acid moiety can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a practical resource for researchers, offering not only available data but also the experimental context and methodologies required for its validation. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, other values are predicted or inferred based on the properties of structurally related compounds due to the limited availability of comprehensive experimental data in the public domain.

| Property | Value | Source/Method |

| Chemical Structure |  | - |

| CAS Number | 856167-47-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.1 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | Inferred from related benzoic acids |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. For comparison, 4-isopropoxybenzoic acid has a melting point of 161.0-167.0 °C. | [3] |

| Boiling Point | 372.6 °C at 760 mmHg (Predicted) | Supplier Data |

| Density | 1.687 g/cm³ (Predicted) | Supplier Data |

| Solubility | - Water: Expected to have low solubility. - Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol, and moderately soluble in less polar solvents like acetone and ethyl acetate. Insoluble in nonpolar solvents like hexane. | Inferred from the properties of benzoic acid and its derivatives.[4][5] |

| pKa | Not experimentally determined. Expected to be in the range of other benzoic acids (typically 4-5). | Inferred from the properties of benzoic acid. |

Experimental Protocols for Physical Property Determination

The following section details the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound. The causality behind the experimental choices is emphasized to provide a deeper understanding of the principles involved.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the heating block.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Understanding the solubility profile of this compound is essential for its application in various experimental settings, from reaction work-ups to the preparation of solutions for biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each test solvent (e.g., 1 mL) is added to a separate test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is then visually assessed and categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH-Dependent Solubility: For a carboxylic acid, solubility in aqueous solutions of different pH should be tested. The compound is expected to be more soluble in basic solutions (e.g., 5% aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more polar carboxylate salt.

Diagram of Solubility Testing Workflow

Caption: A systematic workflow for the qualitative assessment of solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound. For this compound, a combination of NMR, IR, and mass spectrometry would be used for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the expected ¹H NMR spectrum would show:

-

A singlet for the carboxylic acid proton (highly deshielded, likely >10 ppm).

-

Signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.

-

A septet for the methine proton of the isopropoxy group.

-

A doublet for the two equivalent methyl groups of the isopropoxy group.

-

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum would show distinct signals for:

-

The carbonyl carbon of the carboxylic acid (highly deshielded, ~165-185 ppm).

-

The aromatic carbons, with their chemical shifts influenced by the iodo and isopropoxy substituents.

-

The methine and methyl carbons of the isopropoxy group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid: A very broad band in the region of 3300-2500 cm⁻¹.[6]

-

C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1680 cm⁻¹.[6]

-

C-O stretch of the ether and carboxylic acid: Bands in the region of 1320-1000 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (306.1 g/mol ).

-

Characteristic fragmentation patterns, such as the loss of the isopropoxy group, the carboxylic acid group, and the iodine atom. The presence of iodine would also lead to a characteristic isotopic pattern.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

In Case of Exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

This compound is a valuable building block in chemical synthesis with a range of physical properties that are critical to its application. This guide has provided an overview of its known and expected physical characteristics, along with the standard methodologies for their experimental determination. A thorough understanding and validation of these properties are paramount for any researcher intending to utilize this compound in their work.

References

-

Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

3-HYDROXY-4- IODO BENZOIC ACID MSDS CAS-No. 58123-77-6. (2019-01-31). Loba Chemie. Retrieved January 8, 2026, from [Link]

-

4-Isopropoxybenzoic acid | C10H12O3 | CID 72972. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

3-Isopropoxybenzoic acid | C10H12O3 | CID 586709. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

4-Isopropoxybenzoic acid - SAFETY DATA SHEET. (2025-09-15). Retrieved January 8, 2026, from [Link]

-

p-Isopropoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved January 8, 2026, from [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025-11-26). ResearchGate. Retrieved January 8, 2026, from [Link]

-

The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound(856167-47-0) 1H NMR [m.chemicalbook.com]

- 2. This compound | 856167-47-0 [chemicalbook.com]

- 3. 4-Isopropoxybenzoic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

3-Iodo-4-isopropoxybenzoic acid chemical structure

An In-Depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. We will delve into its core chemical properties, present a detailed and rationalized synthetic protocol, and explore its characterization through modern spectroscopic techniques. Furthermore, this document elucidates the compound's strategic importance as a versatile building block in medicinal chemistry and materials science, supported by an examination of its reactivity. Concluding with essential safety, handling, and storage protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The structure is characterized by a benzene ring functionalized with a carboxylic acid group, an iodine atom at position 3, and an isopropoxy group at position 4. This unique combination of functional groups imparts specific reactivity and physical properties that make it a valuable intermediate in organic synthesis.[1]

The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, which is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[1] The bulky isopropoxy ether group significantly influences the molecule's lipophilicity and conformational geometry. In a drug discovery context, such modifications are critical for optimizing a candidate's binding affinity and pharmacokinetic profile.[1]

Below is the chemical structure rendered using Graphviz.

Caption: 2D Structure of this compound.

A summary of its key properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 856167-47-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁IO₃ | [3][5] |

| Molecular Weight | 306.1 g/mol | [5] |

| Appearance | Solid (predicted) | [3] |

| Purity | Typically >98% for research grades | |

| InChI Key | HHYAIENIWGJTJX-UHFFFAOYSA-N | [5] |

| Storage | Keep in a dry and cool place, sealed. | [3] |

Synthesis and Purification Protocol

The synthesis of this compound can be approached through several routes. A common and logical strategy involves two key steps: Williamson ether synthesis to install the isopropoxy group, followed by electrophilic aromatic iodination. This route offers high regioselectivity.

Conceptual Workflow

The workflow begins with a commercially available starting material, 4-hydroxybenzoic acid, and proceeds through isopropylation and subsequent iodination to yield the final product.

Caption: Overall workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Isopropoxybenzoic Acid

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF) as the solvent.

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide that is a potent nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

-

-

Reaction: Add 2-iodopropane (1.5 eq) to the mixture. Heat the reaction to 80 °C and stir for 12-16 hours.

-

Rationale: 2-iodopropane is the electrophile. Heating accelerates the Sₙ2 reaction. An excess of the alkylating agent ensures complete conversion of the starting material.

-

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Pour it into a beaker of cold water and acidify with 1M HCl until the pH is ~2-3, causing the product to precipitate.

-

Rationale: Acidification protonates the carboxylate, rendering the product insoluble in water.

-

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is 4-isopropoxybenzoic acid.

Part B: Synthesis of this compound

-

Reagent Setup: In a flask protected from light, dissolve the 4-isopropoxybenzoic acid (1.0 eq) from Part A in glacial acetic acid. Add iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq).

-

Rationale: This is an electrophilic aromatic substitution. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid, iodination is directed to the ortho position (C3). Iodic acid acts as an oxidizing agent to regenerate the electrophilic iodine species (I⁺) in situ, making the reaction catalytic in iodine.

-

-

Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

-

Isolation & Purification: The product will precipitate. Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis and Characterization

Verification of the chemical structure is paramount. The following data are predicted based on the structure and analysis of similar compounds.[6][7] Spectroscopic data for the target compound can be found in specialized databases.[8]

| Technique | Expected Observations |

| ¹H NMR | A doublet of doublets and a doublet for the aromatic protons.A septet for the isopropyl C-H proton.A doublet for the two equivalent isopropyl methyl groups.A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for 8 distinct carbon environments in the aromatic region.A signal for the carboxylic carbon (~165-170 ppm).Signals for the isopropyl carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300).C=O stretch from the carboxylic acid (~1680-1710).C-O stretches for the ether and carboxylic acid (~1200-1300).C-I stretch (~500-600). |

| Mass Spec (ESI-) | A prominent peak corresponding to the [M-H]⁻ ion at m/z ≈ 305. |

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility stems from the reactivity of the iodo and carboxylic acid groups.

-

Cross-Coupling Reactions: The C-I bond is highly reactive in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][9] This allows for the straightforward formation of C-C bonds, enabling the synthesis of complex bi-aryl or substituted aromatic systems commonly found in drug candidates.[9]

-

Amide and Ester Formation: The carboxylic acid group can be readily converted into amides or esters. This is a fundamental transformation in medicinal chemistry for creating prodrugs or modifying a lead compound to improve its properties, such as solubility or cell permeability.[10][11][12]

-

Scaffold for Library Synthesis: Due to its dual functionality, this compound is an excellent starting point for creating libraries of related compounds for high-throughput screening in drug discovery programs.[13][14]

The diagram below illustrates a representative Suzuki coupling reaction.

Caption: Role in a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from structurally related chemicals like 3-iodobenzoic acid and other halogenated aromatics.[15][16][17][18]

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation/damage.[15][17][18]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[15][17][18]

-

Toxicity: May be toxic if swallowed.[15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][17]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

-

Skin: Wash off with soap and plenty of water.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

-

Inhalation: Move the person to fresh air.[16]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from strong oxidizing agents and light.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined structure, characterized by orthogonally reactive functional groups, provides a reliable platform for constructing more complex molecular entities. The synthetic route is accessible, and the compound can be readily characterized by standard analytical methods. For researchers engaged in the discovery of novel therapeutics or advanced materials, a thorough understanding of this compound's properties, synthesis, and reactivity is an invaluable asset.

References

- An pharmatech co ltd.Sell-3-Iodo-4-isopropoxybenzoic acid856167-47-0.

- Jilin haofei import and export trade Co.,Ltd.cas no.856167-47-0 this compound.

- ChemicalBook.this compound | 856167-47-0.

- Loba Chemie.3-HYDROXY-4- IODO BENZOIC ACID MSDS.

- The Royal Society of Chemistry.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Benchchem.this compound | 856167-47-0.

- ChemicalBook.this compound(856167-47-0) 1H NMR spectrum.

- Guidechem.What is the synthesis method of 3-Iodo-4-methylbenzoic acid?.

- PubChem, NIH.3-Isopropoxybenzoic acid | C10H12O3 | CID 586709.

- ChemUniverse.Request A Quote - this compound.

- PubChem, NIH.RP-101124 | C11H11NO3 | CID 21956832.

- ChemicalBook.this compound(856167-47-0) Properties.

- MedChemExpress.4-Isopropoxybenzoic acid (p-Isopropoxybenzoic acid)

- TCI America.4-Isopropoxybenzoic Acid, 25g, Each.

- oc-praktikum.de.

- ResearchGate.1H NMR (A)

- FINETECH INDUSTRY LIMITED.this compound | CAS: 856167-47-0.

- Chem-Impex.3-Iodo-5-(methoxycarbonyl)benzoic acid.

- Sigma-Aldrich.3-Cyano-4-isopropoxybenzoic acid | 258273-31-3.

- PubChem, NIH.4-Isopropoxybenzoic acid | C10H12O3 | CID 72972.

- NIST.4-Propoxybenzoic acid - WebBook.

- SpectraBase.p-Isopropoxybenzoic acid.

- Chemical Society Reviews (RSC Publishing).Prodrugs as empowering tools in drug discovery and development.

- Baruch S. Blumberg Institute.A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

- PubMed.Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

- PubChem, NIH.3-Iodobenzoic acid | C7H5IO2 | CID 12060.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sell-3-Iodo-4-isopropoxybenzoic acid856167-47-0-An pharmatech co ltd. [hxchem.net]

- 3. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

- 4. This compound | 856167-47-0 [chemicalbook.com]

- 5. This compound | CAS: 856167-47-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(856167-47-0) 1H NMR spectrum [chemicalbook.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. guidechem.com [guidechem.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. blumberginstitute.org [blumberginstitute.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

3-Iodo-4-isopropoxybenzoic acid molecular weight

An In-Depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its molecular characteristics, synthesis, analytical validation, and strategic applications, ensuring a foundation of scientific integrity and practical utility.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid whose unique trifunctional structure makes it a highly valuable intermediate in modern organic and medicinal chemistry.[1] The interplay between the electron-withdrawing carboxylic acid, the bulky and lipophilic isopropoxy ether, and the reactive iodo group governs its chemical behavior and utility.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 306.1 g/mol | [2] |

| Molecular Formula | C₁₀H₁₁IO₃ | [2] |

| CAS Number | 856167-47-0 | [2][3] |

| Boiling Point | 372.6 °C at 760 mmHg | [2] |

| Density | 1.687 g/cm³ | [2] |

| Storage Temperature | 2-8°C, dry environment | [2] |

Structural Significance in Drug Design

The strategic importance of this compound lies in the distinct roles of its substituents, which can be exploited for lead optimization and the synthesis of complex molecular architectures.

Caption: Key functional groups of this compound and their roles in drug discovery.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is not commonly detailed as a final product but as an intermediate. A plausible and robust synthetic route involves the iodination of a readily available precursor, 4-isopropoxybenzoic acid. This approach offers high regioselectivity due to the ortho-, para-directing nature of the isopropoxy group.

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is a generalized procedure based on standard organic synthesis transformations for similar molecules.[4] Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.

-

Heating: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After completion, cool the mixture to room temperature. Pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. This ensures the reliability of downstream experimental results.

Protocol 1: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

A doublet for the six methyl protons of the isopropoxy group.

-

A septet for the single methine proton of the isopropoxy group.

-

Distinct signals in the aromatic region (typically 7-8.5 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.[5]

-

Signals for the two distinct carbons of the isopropoxy group.

-

Six distinct signals for the aromatic carbons, including the carbon bearing the iodine atom (which will have a characteristic chemical shift).

-

A signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).

-

Protocol 2: Confirmation by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₁₀H₁₁IO₃.[5]

-

Infrared Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.[6]

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group, around 1700 cm⁻¹.

-

C-O stretches from the ether and carboxylic acid functionalities.

-

Strategic Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block for synthesizing APIs.[1]

-

Scaffold for Lead Generation: The reactive iodine atom serves as a point of diversification.[1] Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce a wide variety of substituents at the 3-position, enabling the rapid generation of a library of analogues for screening against biological targets.[1]

-

Intermediate for Complex Syntheses: It is used in the multi-step synthesis of complex molecules with targeted biological activities. Its derivatives have been investigated as potential therapeutics, including BRD4 inhibitors for acute myeloid leukemia and P2Y14R antagonists for acute lung injury.[7][8]

-

Contrast Agent Development: Iodinated aromatic compounds are foundational for the development of X-ray and CT scan contrast agents due to the high radiopacity of iodine.[2]

Prodrug strategies can also be employed, where the carboxylic acid group is masked as an ester or another labile group to improve pharmacokinetic properties like absorption or to achieve targeted drug delivery.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is the ultimate authority, data from structurally related compounds provide essential guidance.

-

Hazards: Based on similar halogenated benzoic acids, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[10] It may also be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] Work in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2][11]

References

- This compound.MySkinRecipes.

- This compound | 856167-47-0.ChemicalBook.

- 3-HYDROXY-4- IODO BENZOIC ACID MSDS.Loba Chemie.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- This compound | 856167-47-0.Benchchem.

- What is the synthesis method of 3-Iodo-4-methylbenzoic acid?Guidechem.

- Supporting Information For.The Royal Society of Chemistry.

- Understanding the Chemical Properties of 3-Cyano-4-isopropoxybenzoic Acid.Soled.

- Prodrugs as empowering tools in drug discovery and development.Chemical Society Reviews (RSC Publishing).

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.

- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 856167-47-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profiling of 3-Iodo-4-isopropoxybenzoic Acid for Pharmaceutical Development

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that governs its bioavailability, processability, and formulability. This guide provides a comprehensive framework for characterizing the solubility of 3-Iodo-4-isopropoxybenzoic acid (CAS No. 856167-47-0), a key intermediate in pharmaceutical synthesis.[1] Given the scarcity of publicly available, extensive solubility data for this compound, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols necessary for researchers and drug development professionals to generate a robust solubility profile. The methodologies described are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring data integrity and regulatory relevance.

Introduction: The Critical Role of Solubility

This compound is a substituted benzoic acid derivative used as an intermediate in the synthesis of more complex pharmaceutical molecules.[1][2] Its molecular structure, featuring a carboxylic acid group, an iodo substituent, and an isopropoxy group, dictates its physicochemical properties, including its solubility. Understanding solubility is not merely an academic exercise; it is a cornerstone of successful drug development. Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in developing viable dosage forms, from oral solids to parenteral solutions.

This guide will empower researchers to:

-

Understand the key physicochemical properties of this compound that influence its solubility.

-

Implement a gold-standard experimental protocol for determining thermodynamic equilibrium solubility.

-

Establish a comprehensive pH-solubility profile, which is critical for predicting in vivo behavior.

-

Systematically screen for solubility in various organic solvents relevant to synthesis and purification.

Physicochemical Characterization and Predicted Behavior

Before embarking on experimental measurements, a thorough understanding of the molecule's intrinsic properties provides a predictive foundation for its behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Prediction | Source | Significance for Solubility |

| CAS Number | 856167-47-0 | [1][2] | Unique chemical identifier. |

| Molecular Formula | C₁₀H₁₁IO₃ | [2] | --- |

| Molecular Weight | 306.1 g/mol | [2] | Used for converting mass concentration to molarity. |

| Chemical Structure | Benzoic acid with iodo and isopropoxy substituents | [1][2] | The carboxylic acid group suggests pH-dependent solubility. The isopropoxy and iodo groups increase lipophilicity. |

| pKa (Predicted) | ~4-5 (estimated based on benzoic acid) | N/A | The molecule is a weak acid. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.[3] |

| logP (Predicted) | ~3.0-3.5 (estimated) | N/A | Indicates a preference for lipid environments over aqueous ones, suggesting low intrinsic aqueous solubility but better solubility in organic solvents. |

Note: Predicted pKa and logP values are estimates based on the structure and should be experimentally confirmed.

The presence of the carboxylic acid is the most functionally significant feature for predicting aqueous solubility. The solubility of ionizable compounds is highly dependent on the pH of the medium.[3] For this compound, we can anticipate that its solubility will be significantly lower in acidic environments (like the stomach) and will increase as the pH rises into the neutral and alkaline ranges (like the intestine).[3][4]

Methodology for Experimental Solubility Determination

While several methods exist, the saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies like the USP.[5][6][7] This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid API, providing the most accurate and reproducible solubility value.[7]

Core Principle: Achieving Thermodynamic Equilibrium

The goal is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase.[7] This dynamic equilibrium represents the maximum concentration of the compound that the solvent can hold under specified conditions (e.g., temperature).

Mandatory Protocol: Equilibrium Shake-Flask Method for pH-Solubility Profiling

This protocol is designed to meet the standards required for Biopharmaceutics Classification System (BCS) assessment.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range at 37 ± 1 °C.[8][11]

Materials:

-

This compound (ensure purity is characterized)

-

Calibrated analytical balance

-

Calibrated pH meter

-

Shaking incubator or water bath set to 37 ± 1 °C

-

Centrifuge

-

HPLC-UV or UPLC-UV system with a validated analytical method for quantification

-

Glass vials with screw caps (e.g., 15 mL)

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Aqueous Buffers: At a minimum, pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are required.[8][10] It is also recommended to test at pH 7.4 and at the pH of the compound's lowest solubility if it falls within this range.[9]

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials.

-

Expert Insight: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment. A preliminary test with an estimated 5-10 mg of API in 1 mL of solvent can help determine the necessary amount.[11]

-

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each pH buffer to the vials. Prepare each pH condition in triplicate to assess variability.[8]

-

Initial pH Measurement: Immediately after adding the buffer, uncap one of the triplicate vials for each condition and measure the pH of the slurry.[5]

-

Trustworthiness Check: This step is crucial. Adding a significant amount of an acidic or basic compound can alter the buffer's pH. If the pH has shifted significantly, it must be adjusted back to the target pH or noted in the final report.[10]

-

-

Equilibration: Tightly cap the vials and place them in the shaking incubator at 37 ± 1 °C. Agitate the samples at a consistent rate that ensures the solid remains suspended but avoids excessive turbulence.

-

Expert Insight: Equilibrium must be proven, not assumed. A typical equilibration time is 24 to 72 hours. To validate that equilibrium has been reached, sample the solutions at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, showing no significant change between the last two time points.[8]

-

-

Sampling and Phase Separation: Once equilibrium is reached, allow the vials to stand briefly for sedimentation. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.

-

Causality: Filtration is a critical step to separate the liquid and solid phases. Any particulate matter in the sample will lead to an overestimation of solubility. Ensure the filter material does not adsorb the compound; a quick validation check is recommended.

-

-

Dilution and Final pH Measurement: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation upon cooling.[8] Measure the pH of the remaining solution in the vial to confirm it remained at the target pH throughout the experiment.[6][10]

-

Quantification: Analyze the concentration of the diluted samples using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, remembering to account for the dilution factor. Report the mean and standard deviation for the triplicate samples at each pH.

Visualization of the Solubility Profiling Workflow

The following diagram illustrates the logical flow of the experimental process, from initial preparation to final data analysis.

Caption: Workflow for pH-dependent equilibrium solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison across different conditions.

Table 2: Solubility Profile of this compound (Template)

| Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) (Mean ± SD, n=3) | Molar Solubility (mol/L) |

| 0.1 N HCl | 1.2 | Record Value | 37 | Enter Experimental Data | Calculate |

| Acetate Buffer | 4.5 | Record Value | 37 | Enter Experimental Data | Calculate |

| Phosphate Buffer | 6.8 | Record Value | 37 | Enter Experimental Data | Calculate |

| Phosphate Buffer | 7.4 | Record Value | 37 | Enter Experimental Data | Calculate |

| DMSO | N/A | N/A | 25 | Enter Experimental Data | Calculate |

| Ethanol | N/A | N/A | 25 | Enter Experimental Data | Calculate |

| Acetonitrile | N/A | N/A | 25 | Enter Experimental Data | Calculate |

Interpreting the Results

-

pH-Solubility Profile: Plotting molar solubility against pH will visually demonstrate the compound's behavior. For this acidic compound, a sharp increase in solubility is expected as the pH rises above its pKa. The lowest measured solubility between pH 1.2 and 6.8 is used for BCS classification.[8][10]

-

Organic Solvent Solubility: High solubility in solvents like DMSO or ethanol is common for organic molecules and is valuable information for synthetic chemists (for reaction conditions) and formulation scientists (for creating stock solutions or exploring non-aqueous formulations).

Conclusion

While specific solubility data for this compound is not widely published, a systematic and rigorous experimental approach can provide the necessary characterization for any research or drug development program. By adhering to the authoritative shake-flask methodology and meticulously documenting variables such as pH and temperature, researchers can generate reliable, high-quality solubility data. This information is fundamental for guiding formulation strategies, predicting in vivo performance, and ensuring the successful progression of new chemical entities from the laboratory to the clinic.

References

-

World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

USP-NF. (n.d.). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

-

SOP for pH-Solubility Profiling of Drug Candidates. (2025, January 25). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Semantic Scholar. (1998, March 1). pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uspnf.com [uspnf.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Iodo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its structure, featuring an iodine atom and an isopropoxy group on a benzoic acid core, offers a unique combination of properties that make it a valuable building block in the synthesis of novel compounds. The iodine atom can serve as a handle for various cross-coupling reactions, while the isopropoxy group can influence the molecule's solubility, lipophilicity, and binding interactions with biological targets.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The benzene ring is substituted with three different groups: a carboxylic acid, an iodine atom, and an isopropoxy group. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the carboxylic acid and iodine, and the electron-donating character of the isopropoxy group—governs the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d, J = 2.1 Hz | 1H | H-2 |

| 8.02 | dd, J = 8.6, 2.1 Hz | 1H | H-6 |

| 6.83 | d, J = 8.7 Hz | 1H | H-5 |

| 4.70 | m, J = 6.1 Hz | 1H | -OCH(CH₃)₂ |

| 1.42 | d, J = 6.1 Hz | 6H | -OCH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The three protons on the benzene ring appear as distinct signals in the downfield region (6.8-8.5 ppm).

-

The proton at the 2-position (H-2) is the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group and the electron-withdrawing effect of the iodine atom, appearing as a doublet.

-

The proton at the 6-position (H-6) is split by both H-5 and H-2 (meta coupling), resulting in a doublet of doublets.

-

The proton at the 5-position (H-5) is shielded by the electron-donating isopropoxy group and appears as a doublet.

-

-

Isopropoxy Protons: The methine proton of the isopropoxy group appears as a multiplet (septet) due to coupling with the six equivalent methyl protons. The two methyl groups appear as a doublet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.6 | C=O (Carboxylic Acid) |

| 161.6 | C-4 (C-O) |

| 141.0 | C-2 |

| 131.7 | C-6 |

| 124.3 | C-1 |

| 110.0 | C-5 |

| 88.2 | C-3 (C-I) |

| 72.4 | -OC H(CH₃)₂ |

| 21.9 | -OCH(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (165.6 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen (C-4) is significantly deshielded, while the carbon bearing the iodine (C-3) is also shifted downfield. The remaining aromatic carbons resonate in the expected region.

-

Isopropoxy Carbons: The methine and methyl carbons of the isopropoxy group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~2980, ~2930 | C-H stretch | Aliphatic (isopropyl) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Rationale for Expected Absorptions:

-

The O-H stretch of the carboxylic acid is expected to be a very broad band due to strong hydrogen bonding between molecules.

-

The C=O stretch of the carboxylic acid will be a strong, sharp absorption.

-

The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds , as well as the aliphatic C-H bonds of the isopropoxy group.

-

The C-O stretching vibration of the aryl ether linkage will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁IO₃), the expected molecular weight is approximately 306.1 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 306 corresponding to the intact molecule.

-

Loss of a methyl group (-CH₃): A fragment at m/z = 291.

-

Loss of the isopropoxy group (-OCH(CH₃)₂): A fragment at m/z = 247.

-

Loss of the carboxyl group (-COOH): A fragment at m/z = 261.

-

Loss of iodine (-I): A fragment at m/z = 179.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general, field-proven protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the crystal and press arm thoroughly after the measurement.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic environment of each atom. While a definitive IR spectrum is not available, the predicted absorption bands are consistent with the known functional groups. The mass spectrometry data further corroborate the molecular weight and provide insights into the molecule's fragmentation behavior. This information is essential for researchers working with this compound, ensuring its identity and purity in synthetic applications and drug discovery pipelines.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-4-isopropoxybenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4-isopropoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary for the structural elucidation of this compound. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology.

Molecular Structure and Unique Proton Environments

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure to identify all chemically non-equivalent protons. This compound (C₁₀H₁₁IO₃) possesses several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.[1][2]

The structure contains:

-

A trisubstituted benzene ring: This gives rise to three distinct signals in the aromatic region.

-

An isopropoxy group: This contributes two signals—a methine (CH) proton and two equivalent methyl (CH₃) groups.

-

A carboxylic acid group: The acidic proton provides a characteristic signal.

In total, five unique signals are anticipated in the ¹H NMR spectrum for this compound.[3][4] The relationship and labeling of these protons are visualized below.

Caption: Molecular structure of this compound with unique protons labeled.

Theoretical Principles and Spectral Prediction

The chemical shift (δ) and splitting pattern of each proton signal are governed by its electronic environment and proximity to neighboring protons.

A. Factors Influencing Chemical Shifts:

-

Aromatic Protons (Hₐ, Hₑ, Hբ): The baseline chemical shift for benzene protons is approximately 7.3 ppm.[5] Substituents significantly alter this value. The carboxylic acid (-COOH) group is electron-withdrawing, deshielding nearby protons (especially ortho) and shifting them downfield.[6] The isopropoxy (-O-iPr) group is electron-donating through resonance, shielding ortho and para protons and shifting them upfield. The iodine (-I) atom exerts a deshielding effect due to its electronegativity and other magnetic effects.[7][8]

-

Isopropoxy Protons (H꜀, HᏧ): The methine proton (H꜀) is attached to an oxygen atom, causing a significant downfield shift. The methyl protons (HᏧ) are further from the oxygen and thus appear more upfield.

-

Carboxylic Acid Proton (H₉): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects within the carboxyl group, causing it to appear far downfield.[9][10]

B. Spin-Spin Coupling:

The splitting of signals is determined by the number of adjacent, non-equivalent protons (the n+1 rule). The magnitude of the interaction is given by the coupling constant (J), which is distance and angle-dependent.

-

Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., Hₐ and Hբ) is typically strong, with J ≈ 7–9 Hz.[11][12]

-

Meta coupling (⁴J): Coupling between protons separated by two carbons (e.g., Hₑ and Hբ) is weaker, with J ≈ 1–3 Hz.[12][13]

-

Para coupling (⁵J): This coupling is generally negligible (J ≈ 0–1 Hz).[13]

C. Predicted Spectral Parameters:

Based on these principles, a predicted ¹H NMR spectrum can be summarized.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (Hz) | Rationale |

| Hₐ | ~6.9 - 7.1 | Doublet (d) | 1H | ³J ≈ 8-9 | Ortho to shielding -O-iPr group; Coupled to Hբ. |

| Hₑ | ~8.2 - 8.4 | Doublet (d) | 1H | ⁴J ≈ 2-3 | Ortho to deshielding -COOH and -I groups; Coupled to Hբ. |

| Hբ | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | ³J ≈ 8-9, ⁴J ≈ 2-3 | Ortho to Hₐ and meta to Hₑ. |

| H꜀ | ~4.6 - 4.8 | Septet | 1H | ³J ≈ 6 | Methine proton coupled to 6 equivalent HᏧ protons. |

| HᏧ | ~1.3 - 1.5 | Doublet (d) | 6H | ³J ≈ 6 | Two equivalent methyl groups coupled to the H꜀ proton.[14] |

| H₉ | ~10 - 13 | Broad Singlet (s) | 1H | None | Acidic proton, often broad due to exchange.[9][15] |

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters.[16]

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Part A: Detailed Sample Preparation Methodology

-

Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound.[17][18] A lower concentration within this range often yields better resolution due to decreased solution viscosity.[17]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[16] Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or to avoid peak overlap, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of deuterated solvents prevents the large solvent signal from obscuring the analyte signals.[16]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, small vial.[17][19]

-

Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[17]

-

Transfer and Labeling: The final solution height in a standard 5 mm NMR tube should be approximately 4-5 cm.[17][18] Ensure the tube is clean, dry, and free of any scratches or chips that could damage the spectrometer probe.[17][18] Clearly label the tube.

Part B: Rationale for Acquisition Parameters

The parameters chosen for data acquisition directly impact the quality of the final spectrum.

-

Acquisition Time (AQ): This is the duration for which the Free Induction Decay (FID) is recorded. An AQ of 3-4 seconds is typically sufficient for small molecules to ensure good digital resolution.[20][21]

-

Relaxation Delay (D1): This is a delay period after signal acquisition to allow nuclei to return to thermal equilibrium. For standard qualitative spectra, a D1 of 1-2 seconds is common. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[20][22][23]

-

Pulse Width (PW): This determines the flip angle of the magnetization vector. A 45° pulse is a good compromise, providing strong signal intensity while minimizing potential saturation effects compared to a 90° pulse.[20]

-

Number of Scans (NS): This is the number of FIDs averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. For a sample of this concentration, 8 to 16 scans are usually adequate.[17][20]

Detailed Spectral Interpretation

A region-by-region analysis of the expected spectrum provides a clear path to confirming the structure.

-

Carboxylic Acid Region (δ 10.0-13.0 ppm): A single, often broad, signal corresponding to the acidic proton (H₉ ) will be observed here.[9][10] Its broadness is due to hydrogen bonding and chemical exchange. To confirm this assignment, a D₂O shake can be performed; the addition of a drop of D₂O will cause the acidic proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[9][10]

-

Aromatic Region (δ 6.5-8.5 ppm): This region contains the most complex and information-rich signals for this molecule.[24]

-

The most downfield aromatic signal will be Hₑ , appearing as a doublet with a small meta-coupling constant (⁴J ≈ 2-3 Hz). Its significant downfield shift is due to the additive deshielding effects of the ortho-COOH and ortho-I substituents.

-

The most upfield aromatic signal will be Hₐ , appearing as a doublet with a large ortho-coupling constant (³J ≈ 8-9 Hz). It is shifted upfield due to the strong shielding effect of the electron-donating ortho-isopropoxy group.

-

The signal for Hբ will appear between Hₐ and Hₑ as a doublet of doublets. The splitting pattern arises from a large ortho-coupling to Hₐ (³J ≈ 8-9 Hz) and a smaller meta-coupling to Hₑ (⁴J ≈ 2-3 Hz).[25]

-

-

Alkoxy Region (δ 1.0-5.0 ppm): This region confirms the presence of the isopropoxy group.

-

A septet corresponding to the single methine proton (H꜀ ) will be centered around 4.6-4.8 ppm. The septet (7 lines) arises from coupling to the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).

-

A strong doublet integrating to six protons will appear around 1.3-1.5 ppm. This signal for HᏧ is characteristic of the two equivalent methyl groups being split by the single methine proton (n+1 = 1+1 = 2).

-

Conclusion

The ¹H NMR spectrum of this compound provides a definitive fingerprint for its molecular structure. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, each unique proton environment can be unambiguously assigned. The characteristic downfield singlet of the carboxylic acid, the distinct doublet, doublet, and doublet of doublets pattern in the aromatic region, and the signature septet and doublet of the isopropoxy group collectively validate the compound's identity. The rigorous experimental protocol outlined ensures the acquisition of high-fidelity data, forming the bedrock of this confident structural elucidation.

References

- University of Arizona, "Sample preparation".

- University of Cambridge, "NMR Sample Preparation".

- Martin, G. E., "Acquiring 1H and 13C Spectra", Modern NMR Approaches to the Structure Elucidation of Natural Products, 2018.

-

DiRico, S. et al., "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters", Magnetic Resonance in Chemistry, 2023. Available: [Link]

-

DiRico, S. et al., "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF", ResearchGate, 2022. Available: [Link]

-

Nanalysis, "Guide: Preparing a Sample for NMR analysis – Part I", 2024. Available: [Link]

-

University of California, Riverside, "NMR Sample Preparation - NMR Spectroscopy". Available: [Link]

-

Boston University, "Basic NMR Concepts". Available: [Link]

-

Humboldt-Universität zu Berlin, "sample preparation — NMR Spectroscopy". Available: [Link]

-

University of Wisconsin-Madison, "Optimized Default 1H Parameters | NMR Facility - Chemistry Department", 2020. Available: [Link]

-

University of Missouri-St. Louis, "THE ACQUISITION PARAMETERS". Available: [Link]

-

Study.com, "Why para aromatic has a low J constant and why ortho has high J constant?", 2022. Available: [Link]

-

University College London, "Chemical shifts". Available: [Link]

-

Sastry, L. et al., "1H NMR studies of proton transfer in Schiff base and carboxylic acid systems", Canadian Journal of Chemistry, 1982. Available: [Link]

-

LibreTexts Chemistry, "20.8 Spectroscopy of Carboxylic Acids and Nitriles", 2023. Available: [Link]

-

Chemistry Stack Exchange, "How can multiplets in para-disubstituted benzene rings be described?", 2017. Available: [Link]

-

IMSERC, "1H ACQUISITION PERIOD". Available: [Link]

-

The Royal Society of Chemistry, "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids". Available: [Link]

-

LibreTexts Chemistry, "20.8: Spectroscopy of Carboxylic Acids and Nitriles", 2022. Available: [Link]

-

Mestrelab Research, "ortho meta para". Available: [Link]

-

The Royal Society of Chemistry, "Supplementary Information". Available: [Link]

-

Doc Brown's Chemistry, "1H proton nmr spectrum of benzoic acid". Available: [Link]

-

Fiveable, "Para-Substituted Benzene Definition". Available: [Link]

-

ResearchGate, "How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?", 2018. Available: [Link]

-

Chemistry with Caroline, "How to Predict the Number of Signals in a 1H NMR (O Chem)", YouTube, 2021. Available: [Link]

-

Oregon State University, "1H NMR Chemical Shift". Available: [Link]

-

MySkinRecipes, "this compound". Available: [Link]

-

University of Wisconsin-Platteville, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500)". Available: [Link]

-

PubChem, "4-Isopropoxybenzoic acid". Available: [Link]

-

Jakob, L., "The four facets of 1H NMR spectroscopy". Available: [Link]

-

Abraham, R.J. et al., "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics", Magnetic Resonance in Chemistry, 2004. Available: [Link]

-